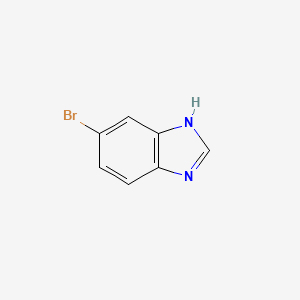

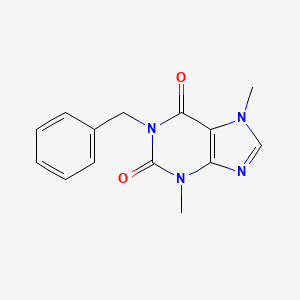

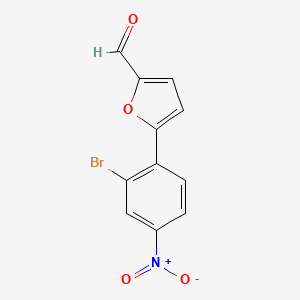

![molecular formula C5H3ClN2S B1269241 6-Chlorimidazo[2,1-b]thiazol CAS No. 23576-81-0](/img/structure/B1269241.png)

6-Chlorimidazo[2,1-b]thiazol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 6-Chloroimidazo[2,1-b]thiazole involves various reagents and conditions, leading to compounds with significant structural variety. Notably, the Biginelli reaction has been used to obtain derivatives using a green protocol, reducing reaction times and enhancing environmental compatibility (Morigi, Locatelli, Rambaldi, Consorti, & Leoni, 2012). Additionally, microwave-assisted synthesis has facilitated the efficient production of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, showcasing the adaptability of synthesis methods to modern technology (Kamila, Mendoza, & Biehl, 2012).

Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[2,1-b]thiazole derivatives has been elucidated through various spectroscopic techniques and X-ray crystallography. These studies reveal that the compounds often crystallize in specific space groups with defined cell parameters, indicating a strong influence of substitution patterns on their crystalline forms. For instance, one study confirmed the structure of a derivative via X-ray crystal structure analysis, showing significant inter-molecular hydrogen bonding (Nanjunda-Swamy et al., 2005).

Chemical Reactions and Properties

6-Chloroimidazo[2,1-b]thiazole and its derivatives participate in various chemical reactions, leading to a range of structural transformations and new compounds. One notable reaction involves the rearrangement of a derivative to form a new ring structure, demonstrating the compound's reactivity and potential for creating complex molecules (Andreani, Billi, Cosimelli, Mugnoli, Rambaldi, & Spinelli, 1997).

Physical Properties Analysis

The physical properties of 6-Chloroimidazo[2,1-b]thiazole derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and substituents, affecting its application potential in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, underline the versatility of 6-Chloroimidazo[2,1-b]thiazole derivatives. For example, the FeCl3/ZnI2-catalyzed synthesis demonstrates the compound's ability to undergo oxidative cyclization, leading to a variety of fused benzoimidazothiazole derivatives (Mishra, Monir, Mitra, & Hajra, 2014).

Wissenschaftliche Forschungsanwendungen

Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 6-Chlorimidazo[2,1-b]thiazol mit Schwerpunkt auf einzigartigen Anwendungen:

Krebsforschung

Derivate von this compound wurden synthetisiert und auf ihre potenziellen Antikrebsaktivitäten untersucht. Diese Verbindungen zeigten zytotoxische Wirkungen auf verschiedene menschliche Krebszelllinien, was auf ihre potenzielle Verwendung in der Krebsbehandlung hindeutet .

Pharmazeutische Zwischenprodukte

Diese Verbindung wird in der pharmazeutischen Industrie als Zwischenprodukt eingesetzt. Sie wurde mit allosterischen Enhancern (AE) der Agonistenaktivität am A1-Adenosinrezeptor in Verbindung gebracht, was Auswirkungen auf die Medikamentenentwicklung haben könnte .

Bioverarbeitung

In der Bioverarbeitung wird this compound-5-sulfonylchlorid für die Zellkultur und Transfektion sowie für Anwendungen in der Zell- und Gentherapie verwendet. Dies unterstreicht seine Rolle bei der Unterstützung der Entwicklung therapeutischer Ansätze .

Molekular-Docking-Studien

Die Verbindung wurde in molekularen Docking-Studien verwendet, um neue Derivate mit potenziellen Antikrebs-Eigenschaften zu entwickeln. Diese Anwendung ist entscheidend für das Verständnis, wie diese Verbindungen mit biologischen Zielmolekülen interagieren .

Safety and Hazards

6-Chloroimidazo[2,1-b]thiazole is associated with several safety hazards. It is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . Safety measures include not breathing dust, mist, vapors, or spray, and not getting the compound in eyes, on skin, or on clothing .

Eigenschaften

IUPAC Name |

6-chloroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2S/c6-4-3-8-1-2-9-5(8)7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZMDYAJHVHPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CN21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352242 | |

| Record name | 6-Chloroimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23576-81-0 | |

| Record name | 6-Chloroimidazo[2,1-b]thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23576-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroimidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23576-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of 6-Chloroimidazo[2,1-b]thiazole derivatives?

A: Research suggests that 6-Chloroimidazo[2,1-b]thiazole derivatives exhibit promising antitumor [] and cardiotonic activities []. Specifically, the guanylhydrazone derivative of 2,3-dihydro-6-chloroimidazo[2,1-b]thiazole-5-carboxaldehyde has shown potential in both areas []. Further research is needed to fully understand the mechanisms of action and potential clinical applications.

Q2: How does the structure of 6-Chloroimidazo[2,1-b]thiazole influence its biological activity?

A: While the provided abstracts don't delve into detailed structure-activity relationship (SAR) studies, they highlight that modifications to the 6-Chloroimidazo[2,1-b]thiazole core can significantly alter its biological profile. For instance, introducing a guanylhydrazone moiety at the 5-position yielded a compound with both antitumor and cardiotonic activities []. This suggests that specific substitutions on the imidazo[2,1-b]thiazole scaffold can modulate its interactions with biological targets and influence its overall pharmacological activity. Further research exploring various substituents and their impact on activity is crucial for optimizing the therapeutic potential of this chemical class.

Q3: Can 6-Chloroimidazo[2,1-b]thiazole derivatives be combined with other drugs for enhanced therapeutic benefit?

A: Research indicates that combining a 6-Chloroimidazo[2,1-b]thiazole derivative (specifically N-[3-(2-dimethylamino-ethyl)-1H-indol-5-yl]-6-chloroimidazo[2,1-b]thiazole 5-sulfonamide) with another compound, SB-271046, may offer therapeutic advantages []. Although the specific target and mechanism of action for this combination are not elaborated upon in the provided abstract, the fact that a patent has been filed suggests a potential synergistic effect. This highlights the possibility of exploring combination therapies involving 6-Chloroimidazo[2,1-b]thiazole derivatives to enhance treatment efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

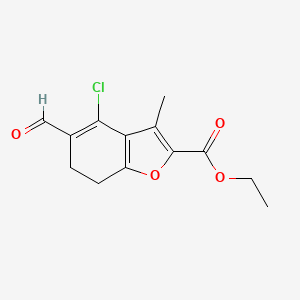

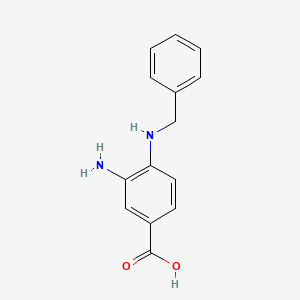

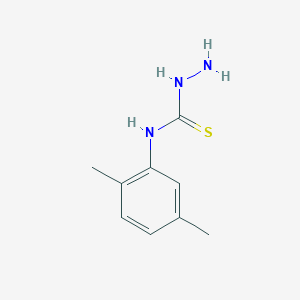

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)

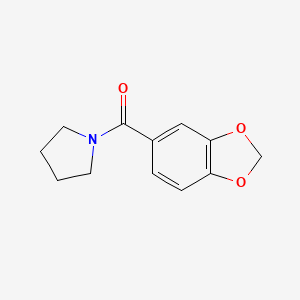

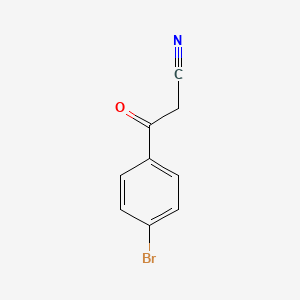

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

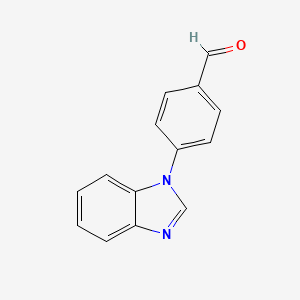

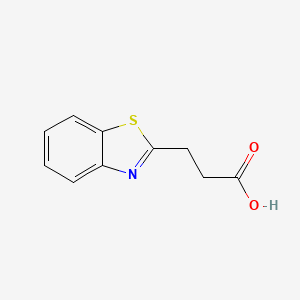

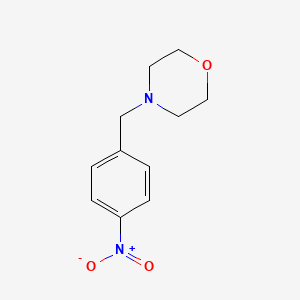

![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)